(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol
Description
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is an organic compound that features a pyridine ring attached to a propanol backbone through a methylamino linkage
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2R)-1-(pyridin-4-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-8(12)6-11-7-9-2-4-10-5-3-9/h2-5,8,11-12H,6-7H2,1H3/t8-/m1/s1 |
InChI Key |
AMSSEAYOHAZSNJ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CNCC1=CC=NC=C1)O |
Canonical SMILES |
CC(CNCC1=CC=NC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method involves the use of cationic half-sandwich rare-earth catalysts to facilitate the C-H addition of pyridine to olefins . This method is efficient and atom-economical, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps such as sampling, sample division, and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure.
Pyrrole: Another aromatic heterocycle with different electronic properties.
2-Aminopyridine: An isomeric aminopyridine used in drug production .
Uniqueness
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is a chiral compound with significant biological implications. Its structure, characterized by a pyridine ring and a propanol backbone, allows for various interactions within biological systems. This article explores its biological activity, synthesis, and potential applications in medicine and research.
| Property | Value |
|---|---|
| CAS Number | 1604325-14-5 |
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.2 g/mol |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves the reaction of pyridine-4-carbaldehyde with β-amino-1-propanol under reductive amination conditions, often utilizing sodium cyanoborohydride or hydrogen gas with palladium on carbon as a catalyst. This method ensures high yield and purity, which are crucial for subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby obstructing substrate access. This interaction can influence various signaling pathways and gene expression profiles, potentially leading to therapeutic effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as a therapeutic agent in oncology. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in affected cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential utility in treating inflammatory diseases .
Neuropharmacological Applications
There is emerging evidence that this compound may act as a modulator of neurotransmitter systems. Its structural similarity to known neurotransmitter modulators positions it as a candidate for further exploration in neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases .
Case Studies
- Anticancer Activity : A study involving the administration of this compound to human cancer cell lines showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against specific malignancies.
- Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers compared to controls, supporting its role as an anti-inflammatory agent.
- Neuropharmacological Study : In behavioral assays, this compound demonstrated anxiolytic-like effects, suggesting potential applications in treating anxiety disorders.
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (2S)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol | Enantiomer | Different pharmacological profile |
| 2-(pyridin-4-yl)ethanol | Pyridine derivative | Antimicrobial activity |
| 4-(pyridin-4-yl)butan-1-amine | Pyridine derivative | Neuroactive properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
